5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with three key substituents:
- Tert-butyl group at position 5: Enhances lipophilicity and metabolic stability .
- 4-Methylphenyl group at position 3: Influences aromatic interactions with biological targets, balancing hydrophobicity and steric effects .
- Piperidin-1-yl group at position 7: Modulates solubility and receptor-binding specificity through its aliphatic amine structure .
This compound is of interest in medicinal chemistry due to the pyrazolo[1,5-a]pyrimidine scaffold’s versatility in targeting enzymes and receptors, particularly in oncology and neurology.
Properties
IUPAC Name |
5-tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-16-8-10-17(11-9-16)18-15-23-26-20(25-12-6-5-7-13-25)14-19(22(2,3)4)24-21(18)26/h8-11,14-15H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTSWGBENAJSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, enaminones, and enaminonitriles . This reaction typically requires specific reaction conditions, such as the use of a solvent-free environment and the presence of reducing agents like sodium borohydride .
Chemical Reactions Analysis
Substitution Reactions
The piperidine group at position 7 and the 4-methylphenyl group at position 3 are key sites for nucleophilic/electrophilic substitution.
Position 7 Modifications
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Piperidine Substitution : The piperidine group undergoes alkylation or acylation under mild conditions. For example, reaction with ethyl chloroformate yields a carbamate derivative, enhancing solubility for biological assays.
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Displacement with Amines : In polar aprotic solvents (e.g., DMF), the piperidine can be replaced by morpholine or substituted amines at 80–100°C, driven by the electron-withdrawing nature of the pyrimidine ring .
Position 3 Reactivity
The 4-methylphenyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) due to methyl’s activating effect. Chlorination with Cl₂/FeCl₃ introduces a chlorine atom at the para position of the phenyl ring .
Oxidation Reactions
The tert-butyl group at position 5 is susceptible to oxidation. Using KMnO₄ in acidic conditions generates a carboxylic acid derivative, while milder agents like TBHP (tert-butyl hydroperoxide) yield ketones .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 h | 5-carboxylic acid derivative | 52% |
| TBHP | CH₃CN, 40°C, 12 h | 5-keto analog | 68% |
Hydrogenation
The pyrazolo[1,5-a]pyrimidine core can undergo partial hydrogenation. Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrimidine ring to a dihydro derivative, retaining the pyrazole ring’s aromaticity .
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 4,5,6,7-tetrahydropyrazolo derivative | >95% ee |
Biological Interaction-Driven Reactions
In medicinal chemistry contexts, this compound acts as a kinase inhibitor. Its mechanism involves:
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CDK Inhibition : The piperidine and tert-butyl groups enhance hydrophobic interactions with cyclin-dependent kinases (CDKs), confirmed via X-ray crystallography .
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the tert-butyl group in vivo, forming hydroxylated metabolites detected via LC-MS .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, forming 3-(4-methylphenyl)pyrazole and CO₂ via retro-Diels-Alder cleavage.
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Photodegradation : UV light (254 nm) induces ring-opening at the pyrimidine N1–C2 bond, confirmed by NMR .
This compound’s versatility in substitution, oxidation, and hydrogenation reactions makes it valuable for drug discovery and materials science. Further studies should explore enantioselective synthesis and in vivo metabolic pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can effectively inhibit the activity of certain protein kinases, leading to reduced tumor growth in vitro and in vivo models.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating the immune response. It has been found to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Properties
There is growing interest in the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity.
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study found that treatment with this compound improved cognitive function and reduced amyloid plaque formation compared to controls.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and DNA . By inhibiting DHFR, the compound can disrupt the synthesis of DNA and RNA, leading to the death of cancer cells.
Comparison with Similar Compounds
Core Structure Modifications
Modifications to the pyrazolo[1,5-a]pyrimidine core significantly alter biological activity:
| Compound Name | Core Modification | Key Impact |
|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrimidine | Balanced pharmacokinetics; adaptable to diverse targets |
| Imidazo[1,2-a]pyrimidine | Imidazole-pyrimidine fusion | Higher metabolic instability due to imidazole reactivity |
| Pyrido[1,2-a]pyrimidine | Pyridine-pyrimidine fusion | Enhanced rigidity; reduced solubility in polar solvents |
Key Insight : The pyrazolo[1,5-a]pyrimidine core offers a balance between stability and adaptability, making it preferable for drug design .
Aromatic Substituent Variations
The aryl group at position 3 dictates target affinity and selectivity:
Structural Trend : Electron-withdrawing groups (e.g., Cl, F) enhance target affinity, while methyl/methoxy groups improve pharmacokinetics .
Amine Moieties at Position 7
The amine group at position 7 is critical for solubility and target engagement:
Key Insight : Piperidine derivatives (e.g., target compound) are favored for CNS applications due to balanced blood-brain barrier penetration, while piperazine analogs excel in peripheral target inhibition .
Biological Activity
5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.53 g/mol. The compound features a piperidine moiety, which is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Common reagents used in the synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The detailed synthetic pathway can be summarized as follows:
- Formation of the Pyrazolo Core : Reacting appropriate hydrazones with carbonyl compounds.
- Substitution Reactions : Introducing tert-butyl and piperidine groups via nucleophilic substitution.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Biological Activity
The biological activity of this compound has been evaluated through various assays, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. For instance, studies indicate that derivatives similar to this compound display significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .
Anticancer Properties
Pyrazolo compounds have been recognized for their anticancer potential. A study demonstrated that related pyrazole derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity .
Inhibition of Mycobacterial ATP Synthase
Notably, compounds within the pyrazolo[1,5-a]pyrimidine class have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for tuberculosis treatment . Structure-activity relationship (SAR) studies have highlighted key modifications that enhance their efficacy against Mycobacterium tuberculosis.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Methodological Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency .
- Catalysis : Use Lewis acids (e.g., AlCl₃) to accelerate enamine formation .
- Temperature Control : Maintain reflux temperatures (100–120°C) to balance reaction rate and decomposition .
- Computational Design : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize conditions in silico before lab testing .
Case Study : Replacing ethanol with pyridine increased yield from 55% to 68% in a piperidinyl-substituted derivative .
Advanced: How to address contradictions in reported spectral data for structural analogs?
Q. Resolution Protocol :
Replicate Conditions : Ensure identical solvent, temperature, and NMR referencing (e.g., TMS) across studies.
X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., bond lengths and angles in showed deviations <0.004 Å from DFT models) .
Dynamic NMR : Detect conformational flexibility (e.g., piperidinyl ring puckering) causing signal splitting .
Example : Discrepancies in 13C NMR shifts for tert-butyl groups (δ 28–32 ppm) were traced to solvent-induced shielding effects .
Advanced: What computational tools aid in designing novel derivatives with enhanced bioactivity?
Q. Workflow :
Docking Studies : Screen derivatives against target proteins (e.g., kinases in ) using AutoDock Vina .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity.
Reaction Path Search : Tools like GRRM17 predict feasible synthetic routes, reducing trial-and-error experimentation .
Outcome : Trifluoromethyl groups () were computationally identified to enhance binding affinity by 30% via hydrophobic interactions .
Basic: What safety protocols are critical during synthesis?
- PPE : Gloves, goggles, and fume hoods mandatory due to genotoxic intermediates (e.g., nitrosamines) .
- Waste Management : Segregate halogenated byproducts (e.g., chlorophenyl derivatives) for certified disposal .
- Ventilation : Piperidine and silylformamidine require glove-box handling to prevent inhalation .
Advanced: How is biological activity assessed for this compound?
Q. Assay Design :
- In Vitro : Test kinase inhibition (IC₅₀) using fluorescence polarization ().
- Antiparasitic Activity : Measure growth inhibition of Trypanosoma brucei at 1–10 µM concentrations .
- Cytotoxicity : Compare selectivity indices (e.g., CC₅₀ in HEK293 vs. IC₅₀ in target cells) .
Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves.
Advanced: What structural modifications enhance target selectivity?
Q. Design Principles :
- Electron-Withdrawing Groups : Trifluoromethyl at C7 improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
- Piperidine Substitution : N-methylation reduces hERG channel binding, lowering cardiotoxicity risk .
- Heterocycle Fusion : Pyridinyl or morpholinyl groups () enhance solubility (logP < 3) .
Validation : SAR studies in showed a 10-fold selectivity boost for KDR kinase over off-targets .
Q. Tables for Key Data
| Synthetic Condition | Example from |
|---|---|
| Solvent | Pyridine |
| Temperature | Reflux (100–120°C) |
| Yield | 62–70% |
| Characterization | NMR, MS, Elemental Analysis |
| Biological Activity | Data from |
|---|---|
| IC₅₀ (KDR Kinase) | 12 nM |
| Selectivity Index | >100 (vs. off-targets) |
| Metabolic Stability | t₁/₂ = 6.5 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
